

# **NUV-1511: A Comparative Analysis of a Discontinued Drug-Drug Conjugate**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JYL 1511 |           |
| Cat. No.:            | B1673193 | Get Quote |

New York, NY – NUV-1511, a first-in-class drug-drug conjugate (DDC) developed by Nuvation Bio, has been discontinued from further development due to a lack of consistent efficacy in clinical trials. Initially a promising candidate for various advanced solid tumors, this comparative guide provides an objective analysis of its preclinical activity, mechanism of action, and the context of its discontinuation for researchers, scientists, and drug development professionals.

### **Executive Summary**

NUV-1511 was a novel DDC designed to selectively deliver a potent cytotoxic payload to tumor cells. Preclinical studies demonstrated its ability to suppress tumor growth in xenograft models of prostate and breast cancer. The payload, a derivative of dideoxycytidine (ddC), pointed to a mechanism of action involving the disruption of DNA synthesis. Despite promising early data, the Phase 1/2 clinical trial (NCT06334432) revealed inconsistent efficacy across patient cohorts, leading to the strategic decision by Nuvation Bio to halt its development in November 2025. This guide summarizes the available preclinical data, outlines the experimental protocols, and provides a comparative look at alternative therapeutic strategies.

## **Preclinical Activity of NUV-1511**

Preclinical evaluation of NUV-1511 demonstrated its anti-tumor activity in vivo. The following table summarizes the key findings from xenograft studies presented by Nuvation Bio.



| Cell Line | Cancer<br>Type       | Model Type                        | Treatment | Outcome                  | Source                                              |
|-----------|----------------------|-----------------------------------|-----------|--------------------------|-----------------------------------------------------|
| LNCaP     | Prostate<br>Cancer   | Cell-line Derived Xenograft (CDX) | NUV-1511  | Tumor growth suppression | Nuvation Bio<br>Corporate<br>Presentation<br>(2025) |
| T47D      | ER+ Breast<br>Cancer | Cell-line Derived Xenograft (CDX) | NUV-1511  | Tumor growth suppression | Nuvation Bio<br>Corporate<br>Presentation<br>(2025) |

Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) and detailed dosing regimens were not publicly disclosed in the available materials.

## **Mechanism of Action and Signaling Pathway**

NUV-1511 is a drug-drug conjugate, a therapeutic modality designed for targeted cancer therapy. While the specific targeting agent of NUV-1511 has not been disclosed, its cytotoxic payload is a derivative of dideoxycytidine (ddC).

#### Proposed Mechanism of Action:

- Targeting: The undisclosed targeting moiety of NUV-1511 is presumed to bind to a specific receptor or antigen preferentially expressed on the surface of cancer cells.
- Internalization: Upon binding, the DDC-receptor complex is internalized by the cancer cell.
- Payload Release: Inside the cell, the ddC derivative is released from the conjugate.
- Cytotoxicity: As a nucleoside analog, the ddC derivative is metabolized into its triphosphate form. This active form can be incorporated into replicating DNA by DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This ultimately triggers cell cycle arrest and apoptosis (programmed cell death).





Click to download full resolution via product page

Figure 1. Proposed mechanism of action for NUV-1511.



## **Experimental Protocols**In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of NUV-1511 in preclinical models of prostate and breast cancer.

Animal Models: Immunocompromised mice were used for the engraftment of human cancer cell lines.

#### Cell Lines:

- LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.
- T47D: A human ductal breast epithelial tumor cell line that is estrogen receptor (ER) positive.

#### Methodology:

- LNCaP or T47D cells were subcutaneously injected into the flanks of the mice.
- Tumors were allowed to grow to a palpable size.
- Mice were randomized into treatment and control (vehicle) groups.
- NUV-1511 was administered systemically (specific route and schedule not disclosed).
- Tumor volumes were measured at regular intervals to assess treatment efficacy.

### **Comparative Landscape and Alternatives**

Given the discontinuation of NUV-1511, it is pertinent to consider the existing and emerging therapeutic landscape for the targeted indications.

## Metastatic Castration-Resistant Prostate Cancer (mCRPC)



| Therapeutic Class                      | Examples                              | Mechanism of Action                                                          |
|----------------------------------------|---------------------------------------|------------------------------------------------------------------------------|
| Androgen Receptor Signaling Inhibitors | Enzalutamide, Abiraterone             | Inhibit androgen receptor signaling, a key driver of prostate cancer growth. |
| Taxane Chemotherapy                    | Docetaxel, Cabazitaxel                | Microtubule inhibitors that disrupt cell division.                           |
| Radiopharmaceuticals                   | Radium-223, Lutetium-177-<br>PSMA-617 | Target bone metastases or PSMA-expressing cells with radiation.              |
| PARP Inhibitors                        | Olaparib, Rucaparib                   | Inhibit DNA repair in tumors with specific genetic mutations (e.g., BRCA).   |

**ER+ Metastatic Breast Cancer** 

| Therapeutic Class                                | Examples                                         | Mechanism of Action                                                                                          |
|--------------------------------------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| CDK4/6 Inhibitors                                | Palbociclib, Ribociclib,<br>Abemaciclib          | Block cell cycle progression in combination with endocrine therapy.                                          |
| Selective Estrogen Receptor<br>Degraders (SERDs) | Fulvestrant                                      | Degrade the estrogen receptor, a key driver of ER+ breast cancer.                                            |
| PI3K Inhibitors                                  | Alpelisib                                        | Target the PI3K/AKT signaling pathway in tumors with PIK3CA mutations.                                       |
| Antibody-Drug Conjugates<br>(ADCs)               | Sacituzumab govitecan,<br>Trastuzumab deruxtecan | Deliver cytotoxic payloads to<br>tumor cells expressing specific<br>surface antigens (e.g., TROP2,<br>HER2). |

## Conclusion



While NUV-1511 showed initial promise in preclinical models, its journey was halted due to a lack of consistent clinical efficacy. The development and subsequent discontinuation of NUV-1511 underscore the complexities and challenges of translating preclinical findings into clinical success. The insights gained from its development, particularly regarding the application of a dideoxycytidine-based payload in a DDC format, may still inform future drug design and development efforts in oncology. For researchers and clinicians, the focus remains on the established and emerging alternative therapies that continue to shape the treatment landscape for advanced solid tumors.

 To cite this document: BenchChem. [NUV-1511: A Comparative Analysis of a Discontinued Drug-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673193#cross-validation-of-jyl-1511-activity-in-different-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com